1-bromo-4-chloro-2-(chloromethyl)-3-fluorobenzene
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Overview
Description
1-bromo-4-chloro-2-(chloromethyl)-3-fluorobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a polyhalogenated aromatic compound. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-chloro-2-(chloromethyl)-3-fluorobenzene can be achieved through several methods. One common approach involves the halogenation of a suitable benzene derivative. For instance, starting with 1-bromo-4-chloro-2-methylbenzene, the methyl group can be chlorinated using reagents such as sulfuryl chloride (SO2Cl2) or chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-chloro-2-(chloromethyl)-3-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles. For example, the chlorine atom can be substituted by a hydroxyl group using a strong base like sodium hydroxide (NaOH).
Oxidation: The chloromethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove halogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol (EtOH), reflux conditions.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxylated derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
1-bromo-4-chloro-2-(chloromethyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-4-chloro-2-(chloromethyl)-3-fluorobenzene depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. For example, it can be used to synthesize compounds that inhibit enzymes or bind to receptors, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-chloro-2-methylbenzene: Similar structure but lacks the fluorine atom.
1-bromo-4-chloro-2-fluorobenzene: Similar structure but lacks the chloromethyl group.
1-bromo-4-chloro-2-(chloromethyl)benzene: Similar structure but lacks the fluorine atom.
Uniqueness
1-bromo-4-chloro-2-(chloromethyl)-3-fluorobenzene is unique due to the presence of multiple halogen atoms and a chloromethyl group, which provide it with distinct reactivity and applications compared to its analogs. The combination of bromine, chlorine, and fluorine atoms allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Properties
CAS No. |
1499079-17-2 |
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Molecular Formula |
C7H4BrCl2F |
Molecular Weight |
257.9 |
Purity |
95 |
Origin of Product |
United States |
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